molecular formula C15H26O B1675114 Levomenol CAS No. 23089-26-1

Levomenol

Cat. No. B1675114
CAS RN: 23089-26-1
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-CABCVRRESA-N
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Description

Levomenol, also known as α- (−)-bisabolol, is a natural monocyclic sesquiterpene alcohol . It is a colorless viscous oil that is the primary constituent of the essential oil from German chamomile (Matricaria recutita) and Myoporum crassifolium . It is found in fats and oils and belongs to the family of Sesquiterpenes .


Synthesis Analysis

Levomenol can be chemically synthesized, but this process requires an additional economically unviable purification step due to the formation of other diastereomers and undesirable byproducts . It is also prepared by biochemical incorporation of [14C]-acetate into the molecule .


Molecular Structure Analysis

Levomenol has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol . The IUPAC name for Levomenol is (2 S )-6-methyl-2- [ (1 S )-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol .


Physical And Chemical Properties Analysis

Levomenol has a molecular weight of 222.37 g/mol and a molecular formula of C15H26O . It is poorly soluble in water and glycerine, but soluble in ethanol .

Scientific Research Applications

Absorption and Distribution in Skin

Levomenol, also known as (-)-alpha-bisabolol, is primarily known for its antiphlogistic and spasmolytic effects on the skin. Research has demonstrated that when topically applied, levomenol rapidly penetrates the skin and distributes evenly across different layers. This distribution suggests a fast cutaneous absorption and a prolonged therapeutic effect, making it beneficial for various skin-related applications (Hahn & Hölzl, 1987).

Microbial Production for Sustainable Development

Levomenol's anti-inflammatory and skin-soothing properties have led to its wide use in pharmaceutical and cosmetic products. A study on the microbial production of (-)-α-bisabolol in Escherichia coli highlighted the development of a sustainable production method. This method is significant in reducing reliance on natural habitats for sourcing levomenol, thereby contributing to environmental conservation (Han et al., 2016).

Combination Therapy for Atopic Dermatitis

A controlled double-blind trial studied the efficacy of combining levomenol with heparin in treating atopic dermatitis. This combination was found to be significantly more effective in reducing pruritus and inflammation compared to using levomenol or heparin alone, indicating its potential as a superior treatment option for skin conditions (Arenberger et al., 2010).

Potential in Veterinary Medicine

In veterinary medicine, levomenol was examined for its effect on the healing of purulent-necrotic ulcers in cows. The study found that collagen ointments with levomenol analogs significantly influenced the healing process of ulcers, suggesting its potential use in animal healthcare (Andenko, Tolkachev & Kolomiytsev, 2021)

Safety And Hazards

Levomenol is classified as hazardous to the aquatic environment, both acute and chronic . It is recommended to avoid release to the environment .

Future Directions

Levomenol has been found to diminish the signs of photodamage, reduce pruritus, and ameliorate skin texture and elasticity . Given its polypharmacological effects and pleiotropic properties, along with favorable pharmacokinetics, and dietary availability and safety, Levomenol can be used as a dietary agent, nutraceutical or phytopharmaceutical agent or as an adjuvant with currently available modern medicines . Further studies are necessary to address pharmaceutical, pharmacological, and toxicological aspects before clinical or nutritional usage in humans .

properties

IUPAC Name

(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSQWQPBWRIAQ-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042094
Record name Levomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

314.00 °C. @ 760.00 mm Hg
Record name (-)-alpha-Bisabolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Levomenol

CAS RN

23089-26-1
Record name (-)-α-Bisabolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23089-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023089261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13153
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Record name Levomenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24WE03BX2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-alpha-Bisabolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
P Arenberger, M Arenbergerová… - Journal of the …, 2011 - Wiley Online Library
… levomenol and heparin (A), 80 patients with levomenol alone (B), 78 patients with heparin alone (C) and 41 patients with the cream base with no active substances (D). The medication …
Number of citations: 21 onlinelibrary.wiley.com
B Hahn, J Hölzl - Arzneimittel-forschung, 1987 - europepmc.org
The purpose of the present investigations was to study the cutaneous absorption of sesquiterpenic alcohol, the major active principle of chamomile. For these investigations 14C-…
Number of citations: 10 europepmc.org
M Schmidta - researchgate.net
A questionnaire was filled in by 61 German dermatologists treating a total of 18,000 patients suffering from atopic dermatitis per quarter. The physicians were asked for their personal …
Number of citations: 2 www.researchgate.net
M Alimohammadi, M Yadegari… - Turkish Journal of …, 2017 - degruyter.com
… The most of delta-3-carene, cis-β-ocimene, β-caryophyllene and levomenol obtained in plants in loam silty sandy texture. It seems that this texture had more capacity to hold of water …
Number of citations: 18 www.degruyter.com
MS Ristić, SM Đorđević, DD Đoković… - I International Symposium …, 2006 - actahort.org
… in bisabololoxides, and the second one rich in levomenol. The aim of this study was to test … are low levomenol content (up to 5%), moderate content of the sum of levomenol, its oxides …
Number of citations: 8 www.actahort.org
B Dash, R Goel, S Kaushik, A Chhetri… - Journal of …, 2022 - pnrjournal.com
… On the other hand, levomenol possesses hydrating properties to abolish photodamage signs and decrease pruritis [18]. Clinical trials demonstrated that topical chamomile cream was …
Number of citations: 1 pnrjournal.com
S Sharma, A Kumari, M Sharma - International Journal of …, 2016 - researchgate.net
Calotropis gigantea (family Asclepiadaceae) commonly known as ‘Sweta Arka’is a highly medicinal drought resistant and relatively high degree salt tolerant wild plant species of the …
Number of citations: 26 www.researchgate.net
F Di Pierro, E Di Maio, G Di Paola… - International Journal of …, 2013 - Taylor & Francis
Aim To determine whether use of a topical, nonsteroidal, anti-inflammatory, and anti-itching formula was able to preserve the absence of symptoms, mainly itching and burning, induced …
Number of citations: 3 www.tandfonline.com
E Borzoui, B Naseri, Z Abedi… - Environmental …, 2016 - academic.oup.com
Plodia interpunctella (Hübner, 1813) is a polyphagous and key pest of different stored products worldwide. The lethal and sublethal effects of essential oils of Artemisia khorassanica …
Number of citations: 60 academic.oup.com
P Arenberger, H Drozenová, M Hladícova… - Aktuelle …, 2010 - Thieme
Number of citations: 2

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